2-(Piperazin-1-yl)quinoxaline
Overview
Description
2-(Piperazin-1-yl)quinoxaline is a nitrogen-containing heterocyclic compound that features a quinoxaline core with a piperazine moiety attached at the second position. This compound is of significant interest due to its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperazin-1-yl)quinoxaline typically involves the reaction of quinoxaline derivatives with piperazine. One common method is the condensation of 2-chloroquinoxaline with piperazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. Green chemistry approaches, such as the use of recyclable catalysts and environmentally friendly solvents, are increasingly being adopted to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(Piperazin-1-yl)quinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert quinoxaline derivatives to their corresponding dihydroquinoxalines.
Substitution: Nucleophilic substitution reactions are common, where the piperazine moiety can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Bases like potassium carbonate and solvents like DMF or acetonitrile.
Major Products
The major products formed from these reactions include various substituted quinoxalines, dihydroquinoxalines, and quinoxaline N-oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(Piperazin-1-yl)quinoxaline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, schizophrenia, and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 2-(Piperazin-1-yl)quinoxaline involves its interaction with specific molecular targets. For instance, some derivatives have been identified as potent inhibitors of phosphoinositide 3-kinase (PI3K), a key enzyme in the signaling pathways that regulate cell growth, survival, and proliferation. By inhibiting PI3K, these compounds can induce apoptosis in cancer cells and inhibit tumor growth .
Comparison with Similar Compounds
Similar Compounds
Piperidinylquinoxaline: Another quinoxaline derivative with a piperidine moiety.
Morpholinoquinoxaline: Contains a morpholine ring instead of piperazine.
Quinoxaline N-oxides: Oxidized forms of quinoxaline derivatives.
Uniqueness
2-(Piperazin-1-yl)quinoxaline is unique due to its specific structural features that confer distinct biological activities. Its piperazine moiety allows for versatile chemical modifications, making it a valuable scaffold for drug development and other applications .
Properties
IUPAC Name |
2-piperazin-1-ylquinoxaline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4/c1-2-4-11-10(3-1)14-9-12(15-11)16-7-5-13-6-8-16/h1-4,9,13H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RELPOLSGTUYMFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=CC=CC=C3N=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70473782 | |
Record name | 2-PIPERAZIN-1-YL-QUINOXALINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70473782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55686-91-4 | |
Record name | 2-PIPERAZIN-1-YL-QUINOXALINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70473782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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